Cas no 67869-90-3 (3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde)
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,5-Benzodioxepin-7-carboxaldehyde,3,4-dihydro-
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyd
- 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-carbaldehyde
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyd
- 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
- 7-Formyl-1,5-benzodioxepane
- BP-10671
- Z275118816
- 3,4-dihydro-2h-1,5-benzodioxepine-7-carboxaldehyde
- EN300-50220
- LCSVYSVGXQQHSI-UHFFFAOYSA-N
- AKOS000346315
- E88351
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, AldrichCPR
- AS-8626
- DTXSID40380035
- F9995-1270
- SCHEMBL565587
- MFCD01893356
- SY229251
- 2-(3-NITROBENZOYL)-ACETICACID-O-ANISIDIDE
- 67869-90-3
- FT-0614311
- J-511173
- ALBB-022543
- 2H-1,5-Benzodioxepin-7-carboxaldehyde, 3,4-dihydro-
- 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
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- MDL: MFCD01893356
- Inchi: 1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2
- InChI Key: LCSVYSVGXQQHSI-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=O)C=CC=2OCCC1
Computed Properties
- Exact Mass: 178.06300
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.205
- Boiling Point: 120-122
- Flash Point: 125.5°C
- Refractive Index: 1.568
- PSA: 35.53000
- LogP: 1.66040
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D457063-25mg |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
67869-90-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D457063-50mg |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
67869-90-3 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D457063-250mg |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
67869-90-3 | 250mg |
$ 115.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1219083-1G |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
67869-90-3 | 97% | 1g |
$135 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219083-5G |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
67869-90-3 | 97% | 5g |
$515 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1219083-10G |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
67869-90-3 | 97% | 10g |
$1015 | 2024-07-21 | |
| Apollo Scientific | OR23207-1g |
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxaldehyde |
67869-90-3 | 95% | 1g |
£64.00 | 2025-02-19 | |
| Apollo Scientific | OR23207-5g |
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxaldehyde |
67869-90-3 | 95% | 5g |
£310.00 | 2022-02-23 | |
| Apollo Scientific | OR23207-250mg |
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxaldehyde |
67869-90-3 | 95% | 250mg |
£21.00 | 2025-02-19 | |
| Enamine | EN300-50220-0.05g |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
67869-90-3 | 95% | 0.05g |
$22.0 | 2023-04-25 |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Suppliers
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carbaldehyde: A Comprehensive Overview
The compound with CAS No. 67869-90-3, commonly referred to as 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodioxepines, which are known for their unique structural features and potential applications in drug design. The benzodioxepine core of this molecule provides a rigid framework that can be further modified to explore its biological activities and therapeutic potentials.
Recent studies have highlighted the importance of benzodioxepine derivatives in the development of novel therapeutic agents. For instance, researchers have investigated the ability of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde to act as a precursor for more complex molecules with enhanced bioactivity. The aldehyde group at position 7 of the benzodioxepine ring offers a versatile site for chemical modifications, such as alkylation or condensation reactions, which can lead to the creation of bioisosteric analogs with improved pharmacokinetic properties.
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the cyclization of appropriately substituted aldehydes or ketones in the presence of a diamine or diol derivative. The resulting intermediate is then subjected to oxidation or reduction steps to achieve the desired stereochemistry and functionalization. The use of transition metal catalysts has been shown to significantly enhance the efficiency and selectivity of these reactions, making them more amenable to large-scale production.
From a structural perspective, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde exhibits a planar aromatic system fused with a saturated dioxepane ring. This combination provides a balance between rigidity and flexibility, which is crucial for molecular recognition in biological systems. Computational studies have revealed that the molecule's electronic properties and steric hindrance can influence its binding affinity to various protein targets, making it a promising candidate for drug discovery.
In terms of applications, benzodioxepine derivatives like 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde have been explored in the context of anti-inflammatory agents, antioxidants, and neuroprotective drugs. For example, recent research has demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Furthermore, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-related diseases.
Another area where 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has shown promise is in materials science. Its rigid structure and conjugated system make it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices. Initial findings indicate that the molecule's electronic properties could be tailored through functionalization to improve device performance.
Looking ahead, the continued exploration of benzodioxepine derivatives like 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is expected to yield new insights into their chemical reactivity and biological activity. Collaborative efforts between chemists and biologists will be crucial in unlocking their full potential across diverse fields. As research progresses, this compound may emerge as a key building block in the development of innovative therapies and advanced materials.
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